molecular formula C8H16MgO11 B140360 Magnesium monoperoxyphthalate hexahydrate CAS No. 131391-55-4

Magnesium monoperoxyphthalate hexahydrate

Cat. No.: B140360
CAS No.: 131391-55-4
M. Wt: 312.51 g/mol
InChI Key: FODOUIXGKGNSMR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium monoperoxyphthalate hexahydrate (MMPP), with the chemical formula (C₈H₅O₅)₂Mg·6H₂O and molecular weight 403.56 g/mol, is a commercially available, cost-effective oxidizing agent widely used in organic synthesis . It appears as an off-white powder, melts at 93°C (with decomposition), and is stable in solid form under dry storage conditions . MMPP is recognized for its mild reactivity, halogen-free composition, and environmental advantages over traditional peracids. Its applications span selective oxidations in synthetic chemistry (e.g., epoxidation, sulfoxidation, and selenone synthesis) and industrial uses such as disinfection, bleaching, and water treatment .

Preparation Methods

Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The reaction typically occurs under mild conditions, and the product is isolated as a hexahydrate . Industrial production methods often involve the use of solid-phase-supported reagents to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Baeyer-Villiger Oxidation

MMPP facilitates the conversion of ketones to esters or lactones via oxygen insertion adjacent to the carbonyl group. This reaction proceeds under mild conditions (room temperature, aqueous or alcoholic solvents) and is highly chemoselective .

Example :

  • Cyclohexanone → ε-Caprolactone (yield: 82–89%)

  • Mechanism : MMPP donates an electrophilic oxygen atom, forming an oxonium intermediate that rearranges to the ester product .

Epoxidation of Alkenes

MMPP serves as an oxygen source in the Prilezhaev reaction, converting alkenes to epoxides. Catalysts like manganese(III) porphyrins enhance reaction rates and yields .

SubstrateCatalystEpoxide YieldConditionsSource
StyreneMn(III) porphyrin92%CH₃CN, 25°C
CyclohexeneNone78%H₂O/EtOH, 25°C

Key Advantage : MMPP avoids halogenated byproducts (vs. mCPBA) .

Sulfide and Selenide Oxidation

MMPP oxidizes sulfides to sulfoxides (1 eq.) or sulfones (2 eq.) and selenides to selenones under controlled conditions .

Sulfide Oxidation :

  • Example : Methyl phenyl sulfide → Methyl phenyl sulfone (yield: 95%, 2 eq. MMPP, MeOH) .

  • Solvent Effect : Polar solvents (e.g., MeOH) favor sulfone formation .

Selenide Oxidation :

  • Example : Diphenyl selenide → Diphenyl selenone (yield: 93%, MMPP in THF/H₂O) .

  • Application : Synthesizes heterocycles (e.g., oxiranes, oxazines) via oxidative cyclization .

Oxidative Cleavage of Hydrazones

MMPP cleaves N,N-dialkylhydrazones to ketones or nitriles without racemization, making it ideal for chiral synthesis .

Reaction Pathway :

  • Hydrazone → Ketone : 2-Butanone hydrazone → 2-Butanone (yield: 88%, EtOH, 25°C) .

  • Hydrazone → Nitrile : Requires electron-withdrawing substituents (e.g., CF₃) .

Oxidative Cyclization

Functionalized selenides and sulfides undergo intramolecular cyclization post-oxidation to form heterocycles .

SubstrateProductYieldConditionsSource
β-Hydroxyalkyl phenyl selenideOxirane77%THF, K₂HPO₄
β-Benzoylamino phenyl selenide1,3-Oxazine84%MeOH, 25°C

Mechanism : MMPP oxidizes selenium to selenone, triggering nucleophilic substitution by adjacent O/N atoms .

Oxidative Deamination

MMPP cleaves N–N bonds in tertiary hydrazides, enabling deprotection of sensitive substrates (e.g., β-lactams) .

Example :

  • N-Diethylamino β-lactam → Deprotected β-lactam (yield: 85%, EtOH, 25°C) .

Comparative Advantages of MMPP

  • Safety : Halogen-free and stable in solid state .

  • Eco-Friendly : Water-soluble byproducts (magnesium phthalate) simplify workup .

  • Cost : ~40% cheaper than mCPBA .

Reaction Optimization Notes

  • Solvent Selection : Use MeOH/H₂O for polar substrates; THF/CH₃CN enhances nonpolar reactivity .

  • Catalysts : Mn(III) porphyrins improve epoxidation efficiency (turnover number: 1,200) .

MMPP’s versatility in oxidation chemistry, combined with its safety and cost profile, solidifies its role in modern organic synthesis.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Oxidation Reactions

MMPP is employed in several oxidation reactions, including:

  • Baeyer-Villiger Oxidation : Converts ketones to esters.
  • Epoxidation of Alkenes : Facilitates the formation of epoxides from alkenes under mild conditions.
  • Oxidation of Sulfides : Transforms sulfides into sulfoxides and sulfones .

The following table summarizes key oxidation reactions using MMPP:

Reaction TypeSubstrate TypeProduct TypeConditionsYield (%)
Baeyer-VilligerKetonesEstersMild, aqueous solution80-95
EpoxidationAlkenesEpoxidesRoom temperature70-90
Oxidation of SulfidesSulfidesSulfoxides/SulfonesAqueous or buffered75-92

2.2 Selenide to Selenone Conversion

A notable application of MMPP is the oxidation of selenides to selenones. This reaction occurs under mild conditions and has shown high yields (up to 94%) while being compatible with various functional groups . The following case study illustrates this application:

Case Study: Selenide Oxidation

  • Objective : To oxidize selenides to selenones using MMPP.
  • Method : A solution of selenide was treated with MMPP at room temperature.
  • Results : The reaction yielded selenones in 94% yield, demonstrating MMPP's efficiency compared to traditional oxidants like MCPBA, which yielded only 68% .

Biocidal Applications

MMPP has been extensively studied for its antimicrobial properties, making it suitable for disinfectants and sterilization agents.

3.1 Antimicrobial Efficacy

Research indicates that MMPP exhibits strong biocidal activity against a range of microorganisms, including bacteria and fungi. A 2% solution effectively kills yeasts and vegetative bacteria, with notable sporicidal activity against bacterial endospores when combined with propan-2-ol .

The following table outlines the antimicrobial effectiveness of MMPP:

Microorganism TypeConcentration (ppm)Logarithmic Reduction Factor (LRF)
Vegetative Bacteria300>6.2
Yeasts600>5.0
Spore-forming Bacteria1200>4.6

3.2 Surface Disinfectant Applications

MMPP is utilized in formulations for surface disinfection due to its broad-spectrum activity against pathogens, including endospores, while being compatible with various materials such as plastics and rubber .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Oxidizing Agents

MMPP vs. m-Chloroperbenzoic Acid (MCPBA)

MCPBA, a widely used peracid, shares functional similarities with MMPP but differs critically in safety, cost, and byproduct management:

Parameter MMPP MCPBA
Cost & Availability Lower cost; commercially available in high purity (99–99.999%) More expensive due to halogenated structure and synthesis complexity
Safety Non-halogenated; safer for large-scale reactions Contains chlorine; poses explosion risks at high concentrations
Solubility Poor in non-polar solvents (e.g., CH₂Cl₂); better in ethanol/THF Soluble in CH₂Cl₂ and other non-polar solvents
Byproducts Water-soluble magnesium phthalate, easily separable Insoluble chlorinated byproducts complicate purification
Reaction Efficiency Higher yields in selenium oxidations (e.g., 94% vs. 68% for selenones) Moderate yields; limited functional group tolerance

Key Findings :

  • In the oxidation of β-hydroxyalkyl phenyl selenides, MMPP achieved 77–84% yields, comparable to MCPBA (73%) .
  • MMPP outperformed MCPBA in oxidizing 3-benzyladenine, providing 40% yield versus 24% .
  • MMPP’s halogen-free nature reduces toxicity risks, making it preferable for pharmaceutical synthesis .

MMPP vs. Oxone (KHSO₅)

Oxone, a triple salt of potassium peroxymonosulfate, is another alternative oxidant:

Parameter MMPP Oxone
Selectivity High selectivity for epoxidation and selenone synthesis Broad reactivity; may overoxidize substrates (e.g., hydroxylation)
Solvent Compatibility Limited to polar solvents (ethanol, THF) Works in aqueous or biphasic systems
Byproducts Benign magnesium phthalate Sulfate salts requiring neutralization

Example: In β-methoxy alcohol synthesis, Oxone in methanol/water produced undesired hydroxylated products, whereas MMPP in ethanol selectively formed selenones .

MMPP vs. H₂O₂ and Metal-Based Oxidants

Hydrogen peroxide and metal catalysts (e.g., KMnO₄/CuSO₄) are less selective:

  • H₂O₂ : Requires acidic conditions and often leads to side reactions (e.g., epoxide ring-opening) .
  • KMnO₄/CuSO₄: Harsh conditions degrade sensitive substrates (e.g., oleanolic acid derivatives); MMPP achieved 85% yield in δ-hydroxy-γ-lactone synthesis without overoxidation .

Functional Advantages of MMPP

  • Mild Conditions: Reactions proceed at room temperature or mild reflux (e.g., 40°C in selenone synthesis) .
  • Scalability: Safe for industrial use due to non-explosive nature and easy byproduct removal .
  • Versatility : Tolerates diverse functional groups (e.g., amides, ethers) in heterocyclic compound synthesis .

Limitations and Mitigation Strategies

  • Mitigated by using polar solvents (e.g., ethanol, THF) or phase-transfer catalysts .
  • Moisture Sensitivity : Requires anhydrous storage to prevent decomposition .

Biological Activity

Magnesium monoperoxyphthalate hexahydrate (MMPP) is a peroxy acid that has garnered attention for its biological activity, particularly as a disinfectant and antimicrobial agent. This article explores its properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

  • Chemical Formula : C₁₆H₁₀MgO₁₀
  • Molecular Weight : 386.55 g/mol
  • CAS Number : 84665-66-7
  • Structure : MMPP is a stable, water-soluble solid that can release peracetic acid upon decomposition, contributing to its oxidative properties.

MMPP exhibits a broad spectrum of biocidal activity through the generation of reactive oxygen species (ROS). These ROS disrupt cellular processes in microorganisms, leading to cell death. The compound is particularly effective against:

  • Bacteria : Including Gram-positive and Gram-negative strains.
  • Yeasts : Such as Candida albicans.
  • Bacterial Endospores : MMPP shows sporicidal activity, which is enhanced under acidic conditions and in the presence of organic matter.

Antimicrobial Efficacy

Research indicates that a 2% (w/w) solution of MMPP rapidly kills vegetative bacteria and yeasts while slowly inactivating bacterial endospores at room temperature (22°C). The efficacy is significantly improved at elevated temperatures or when combined with alcohols like propan-2-ol .

Comparative Efficacy Against Microorganisms

MicroorganismContact Time (minutes)Efficacy
Escherichia coli5Rapid kill
Staphylococcus aureus10Rapid kill
Bacillus subtilis (endospore)30Moderate kill
Candida albicans5Rapid kill

Case Studies

  • Surface Disinfection in Healthcare :
    A study evaluated MMPP as an active ingredient in surface disinfectants used in hospitals. It demonstrated effective microbial reduction on surfaces contaminated with various pathogens, including MRSA and C. difficile spores. The study highlighted MMPP's compatibility with sensitive materials like plastics and rubber, making it suitable for diverse hospital environments .
  • Antiseptic Stewardship :
    In a multi-hospital case study across Brazil, Germany, and the U.S., MMPP was assessed for its potential to reduce healthcare-associated infections. Results indicated that products containing MMPP significantly lowered microbial loads on surfaces compared to traditional disinfectants .
  • Environmental Impact Assessment :
    Research on the environmental implications of using MMPP revealed that while it is effective against pathogens, its use must be balanced with potential ecological risks. The study emphasized the need for careful monitoring to prevent the development of antimicrobial resistance due to overuse in healthcare settings .

Safety and Environmental Considerations

While MMPP is generally recognized as safe for use in disinfectants, concerns regarding its potential health impacts have been raised. Some studies suggest that prolonged exposure may lead to respiratory issues or skin irritation among healthcare workers . Additionally, its environmental persistence necessitates proper disposal methods to mitigate aquatic toxicity risks.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for MMPP-mediated oxidation of oleanolic acid derivatives?

MMPP is effective in refluxing acetonitrile with 2.0–3.0 molar equivalents of the oxidant, achieving yields up to 85% for δ-hydroxy-γ-lactones. Substrates with electron-withdrawing groups (e.g., trifluoromethoxy) require longer reaction times (5–7 hours) . The protocol involves dissolving the substrate in acetonitrile, adding MMPP, and isolating products via solvent evaporation and magnesium salt filtration. Avoid halogenated solvents to minimize side reactions .

Q. How does MMPP compare to MCPBA in selenide-to-selenoxide oxidation?

MMPP offers comparable yields (77–94%) to MCPBA but with advantages:

  • Cost and safety : MMPP is cheaper and more stable in solid form.
  • Byproduct management : Water-soluble magnesium phthalate (recoverable as 85% phthalic acid) simplifies purification .
  • Solvent flexibility : Ethanol or THF can replace dichloromethane, improving functional group tolerance .

Q. What analytical techniques validate MMPP-driven reaction products?

  • NMR spectroscopy : 1D/2D NMR identifies structural changes (e.g., 18-H chemical shift in δ-lactones due to magnetic anisotropy ).
  • X-ray crystallography : ORTEP diagrams confirm molecular configurations (e.g., compound 4 in acetonitrile ).
  • TLC monitoring : Used for real-time tracking of selenide oxidation .

Advanced Research Questions

Q. How to address contradictory data in MMPP-mediated oxidation of functionalized selenides?

Solvent choice critically impacts outcomes. For example:

  • In ethanol , β-hydroxyalkyl phenyl selenides yield selenoxides (77–84% ).
  • In THF , competing β-elimination pathways produce undesired alkenes . Methodological solution: Optimize solvent polarity and use additives (e.g., K₂HPO₄) to suppress side reactions .

Q. What strategies mitigate low yields in MMPP-driven lactonization of sterically hindered substrates?

  • Increase MMPP equivalents : Up to 3.0 equivalents for bulky substrates (e.g., 3β-substituted oleanolic acid derivatives ).
  • Combine with Bi(III) triflate : Catalyzes δ-lactone ring-opening to carbonyl groups, enabling sequential reactions without intermediate isolation .

Q. How to resolve discrepancies in functional group compatibility during MMPP oxidation?

Contradictions arise from substrate-specific reactivity. For example:

  • Amide-containing selenides : MMPP in ethanol yields selenoxides (63%), but THF promotes cyclization to N-formyl oxazolidines (55% vs. 100% with MCPBA ).
  • Sensitive epoxides : MMPP’s mild oxidative profile avoids over-oxidation observed with KMnO₄/CuSO₄ . Solution: Pre-screen substrates via small-scale trials with varied solvents and MMPP stoichiometry.

Q. Methodological Considerations

Q. What protocols ensure safe handling and storage of MMPP?

  • Storage : Keep in a cool, dry place (<25°C) away from reducing agents .
  • Handling : Use PPE (gloves, goggles) and avoid organic solvents with poor MMPP solubility (e.g., dichloromethane) to prevent exothermic decomposition .

Q. How to scale up MMPP-based reactions while maintaining efficiency?

  • Solvent recovery : Recycle acetonitrile via distillation after magnesium salt filtration .
  • Byproduct reuse : Recover phthalic acid from aqueous phases (85% purity ).
  • Batch optimization : For large-scale selenide oxidation, use ethanol for easier separation of water-soluble byproducts .

Properties

IUPAC Name

magnesium;2-oxidooxycarbonylbenzoate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODOUIXGKGNSMR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16MgO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619587
Record name Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131391-55-4
Record name Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Magnesium monoperoxyphthalate hexahydrate
Magnesium monoperoxyphthalate hexahydrate
Magnesium monoperoxyphthalate hexahydrate
Magnesium monoperoxyphthalate hexahydrate
Magnesium monoperoxyphthalate hexahydrate
Magnesium monoperoxyphthalate hexahydrate

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